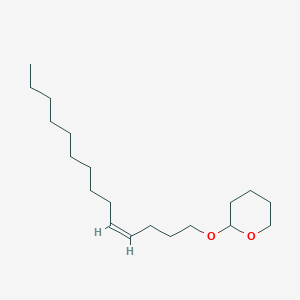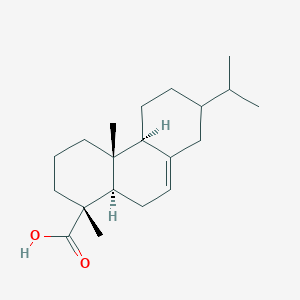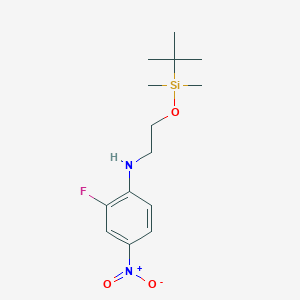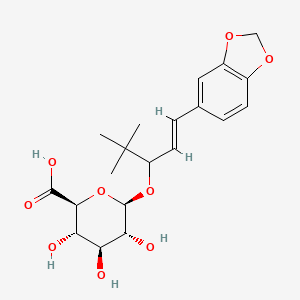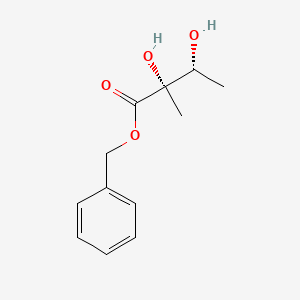
benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate, or benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid, is a natural ester found in various plants, fungi, and bacteria. It is a colorless, water-soluble compound with a characteristic odor and a sweetish taste. Benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid is a major component of the essential oils of some plants, including clove, cinnamon, and oregano, and is also found in some fruits, such as apples, oranges, and kiwi. In addition, benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid has been used as a natural flavoring agent and preservative in food and beverage production.
Mecanismo De Acción
The mechanism of action of benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid is not yet fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. In addition, the compound has been shown to inhibit the activity of several enzymes, including 5-lipoxygenase and cyclooxygenase, which are involved in the production of inflammatory mediators. Furthermore, the compound has been found to have antimicrobial properties, which may be due to its ability to inhibit the growth of certain bacteria.
Biochemical and Physiological Effects
Benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid has been shown to have a variety of biochemical and physiological effects. For example, it has been found to have anti-inflammatory, antioxidant, and antimicrobial properties. In addition, the compound has been found to have an effect on the regulation of blood sugar levels, as well as an effect on the regulation of cholesterol levels. Furthermore, the compound has been found to have an effect on the regulation of blood pressure, as well as an effect on the regulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid in laboratory experiments is that it is a naturally occurring compound and is readily available. In addition, the compound is relatively non-toxic and has a low cost. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is sensitive to light and heat, and can be easily degraded. Furthermore, the compound has a low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research into benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid. For example, further research is needed to determine the exact mechanism of action of the compound and its potential therapeutic effects. In addition, further research is needed to investigate the compound’s potential use as a food preservative and flavoring agent. Furthermore, further research is needed to investigate the compound’s potential use as an antioxidant and anti-inflammatory agent. Finally, further research is needed to investigate the compound’s potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Métodos De Síntesis
The synthesis of benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid can be achieved through a variety of methods. The most common method is the direct esterification of the acid with benzyl alcohol, which is catalyzed by a strong acid such as sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid. Another method is the Fischer esterification of the acid with benzyl alcohol, which is catalyzed by a strong base such as sodium hydroxide, potassium hydroxide, or sodium ethoxide. In addition, the compound can also be synthesized via the reaction of benzyl bromide with the acid in the presence of a base such as sodium hydroxide or potassium hydroxide.
Aplicaciones Científicas De Investigación
Benzyl ester of 2,3-dihydroxy-2-methylbutanoic acid has been extensively studied in scientific research and has been found to have a variety of applications. For example, it has been used as a reagent in organic synthesis, as a solvent in chromatography, and as a flavoring agent in food and beverage production. In addition, the compound has been studied for its potential use as an antioxidant, antimicrobial, and anti-inflammatory agent. Furthermore, it has been investigated for its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
benzyl (2S,3R)-2,3-dihydroxy-2-methylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-9(13)12(2,15)11(14)16-8-10-6-4-3-5-7-10/h3-7,9,13,15H,8H2,1-2H3/t9-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXJHVANPLATLCH-SKDRFNHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)OCC1=CC=CC=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C)(C(=O)OCC1=CC=CC=C1)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


